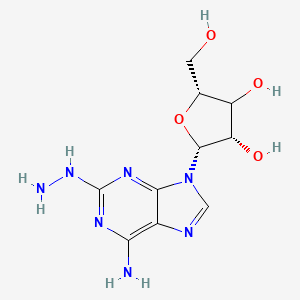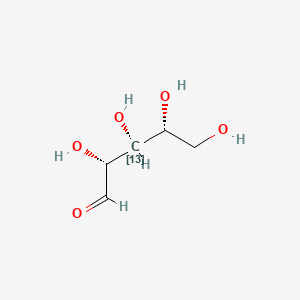
Xylose-3-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-3-13C: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The “13C” label indicates that the third carbon atom in the xylose molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Xylose-3-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and perform a series of chemical reactions to introduce the labeled carbon into the desired position in the xylose molecule. The specific reaction conditions, such as temperature, pH, and solvents, depend on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized protocols to ensure high yield and purity. The process may include steps such as fermentation, extraction, and purification. Advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are often employed to quantify and verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Xylose-3-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to xylulose, another five-carbon sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isomerization: Isomerization can be catalyzed by enzymes like xylose isomerase or by acidic conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Wissenschaftliche Forschungsanwendungen
Chemistry: Xylose-3-13C is used in metabolic flux analysis to study the metabolic pathways and fluxes in microorganisms. It helps in understanding the conversion of xylose to other metabolites and the overall carbon flow in the system .
Biology: In biological research, this compound is used to trace the incorporation of xylose into various biomolecules. This is particularly useful in studying the metabolism of xylose in different organisms, including bacteria and yeast .
Medicine: this compound can be used in diagnostic tests to assess the absorption and metabolism of xylose in the human body. It helps in understanding conditions related to malabsorption and other metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It helps in optimizing the fermentation processes and improving the yield of desired products .
Wirkmechanismus
Xylose-3-13C exerts its effects by participating in the same metabolic pathways as unlabeled xylose. The carbon-13 label allows researchers to track the molecule through various biochemical reactions and pathways. The labeled carbon can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the metabolic fate of xylose .
Vergleich Mit ähnlichen Verbindungen
Xylulose-3-13C: Another labeled pentose sugar used in metabolic studies.
Xylitol-3-13C: A labeled sugar alcohol derived from xylose.
Glucose-13C: A labeled hexose sugar used in similar metabolic studies.
Uniqueness: Xylose-3-13C is unique due to its specific labeling at the third carbon position, which provides detailed information about the metabolic pathways involving xylose. This specificity makes it particularly valuable in studies focused on xylose metabolism and its conversion to other biomolecules .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-CUMVFIOWSA-N |
Isomerische SMILES |
C([C@H]([13C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


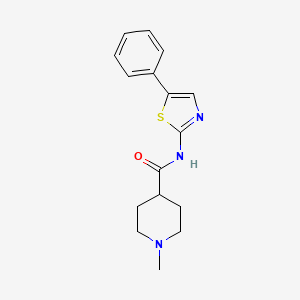
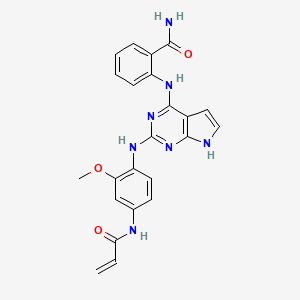
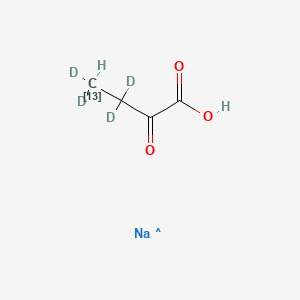
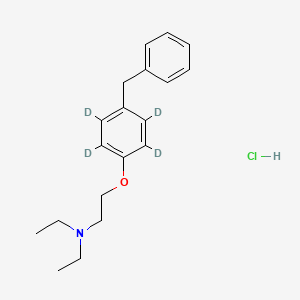
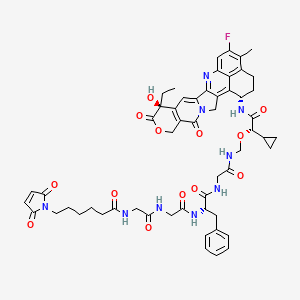
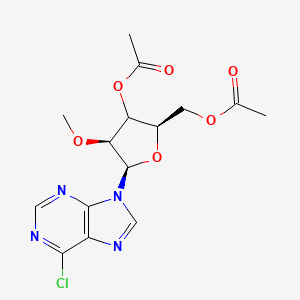
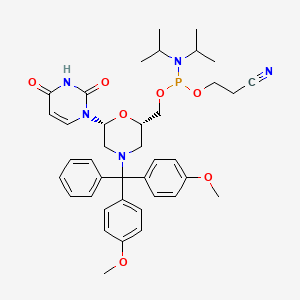
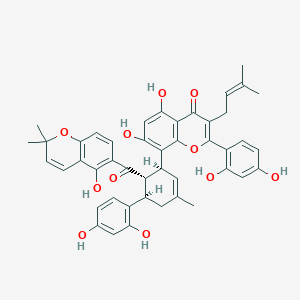
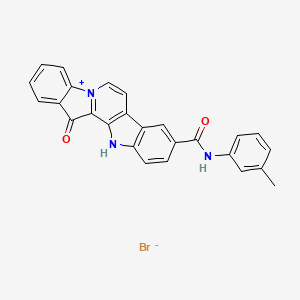
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
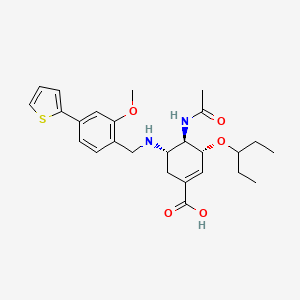
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
